molecular formula C16H12Cl2F3N3O2 B10910212 1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline

1-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline

Cat. No.: B10910212
M. Wt: 406.2 g/mol
InChI Key: ZLTJKENLHFHCGO-UHFFFAOYSA-N
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Description

1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups, and a pyrrolidinecarboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as 3,4-dichlorobenzaldehyde and trifluoromethyl ketone with guanidine under acidic or basic conditions.

    Substitution reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the pyrrolidinecarboxylic acid moiety. This can be done using reagents like pyrrolidine and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and trifluoromethyl groups can enhance binding affinity and specificity, while the pyrrolidinecarboxylic acid moiety may facilitate interactions with active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid: Lacks the trifluoromethyl group, which may affect its binding properties and biological activity.

    1-[4-(3,4-dichlorophenyl)-6-(methyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid: Contains a methyl group instead of trifluoromethyl, potentially altering its chemical reactivity and pharmacological profile.

Uniqueness

The presence of the trifluoromethyl group in 1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-pyrrolidinecarboxylic acid distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and binding affinity to molecular targets.

Properties

Molecular Formula

C16H12Cl2F3N3O2

Molecular Weight

406.2 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H12Cl2F3N3O2/c17-9-4-3-8(6-10(9)18)11-7-13(16(19,20)21)23-15(22-11)24-5-1-2-12(24)14(25)26/h3-4,6-7,12H,1-2,5H2,(H,25,26)

InChI Key

ZLTJKENLHFHCGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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